N-Allyl-3-phenylprop-2-en-1-amine
CAS No.: 86386-72-3
Cat. No.: VC7801629
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86386-72-3 |
---|---|
Molecular Formula | C12H15N |
Molecular Weight | 173.25 g/mol |
IUPAC Name | (E)-3-phenyl-N-prop-2-enylprop-2-en-1-amine |
Standard InChI | InChI=1S/C12H15N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-9,13H,1,10-11H2/b9-6+ |
Standard InChI Key | MPYILWXWVRMLOH-UHFFFAOYSA-N |
SMILES | C=CCNCC=CC1=CC=CC=C1 |
Canonical SMILES | C=CCNCC=CC1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemical Considerations
The systematic name N-Allyl-3-phenylprop-2-en-1-amine denotes a prop-2-en-1-amine backbone (CH₂=CH–CH₂–NH₂) substituted with a phenyl group at the third carbon and an allyl group (–CH₂–CH=CH₂) on the nitrogen atom. The (E)-configuration predominates in the propenyl moiety due to thermodynamic stabilization via conjugation with the phenyl ring .
Molecular Formula and Weight:
-
Molecular Formula: C₁₂H₁₅N
-
Molecular Weight: 173.25 g/mol
Spectroscopic and Computational Data
Key spectral features include:
-
¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), allylic protons (δ 5.6–5.9 ppm), and amine protons (δ 1.8–2.2 ppm) .
-
IR: Stretching vibrations at 3350 cm⁻¹ (N–H), 1640 cm⁻¹ (C=C), and 1490 cm⁻¹ (C–N) .
-
Computational Analysis: Density functional theory (DFT) studies predict a planar geometry for the conjugated enamine system, with HOMO localization on the nitrogen lone pair and LUMO on the α,β-unsaturated system .
Synthetic Methodologies
Nickel-Catalyzed Three-Component Coupling
A 2023 study demonstrated a one-pot synthesis via nickel-catalyzed coupling of styrene derivatives, aldehydes, and amides (Fig. 1A) :
Reaction Conditions:
-
Catalyst: Ni(COD)₂ (10 mol%)
-
Ligand: Tricyclohexylphosphine (PCy₃, 20 mol%)
-
Additive: Ti(OiPr)₄ (20 mol%)
-
Solvent: Acetonitrile, 100°C, 12 h
-
Yield: 72–85%
This method enables direct installation of the allyl group while maintaining stereocontrol, with turnover numbers (TON) exceeding 500 in scaled reactions .
Mizoroki-Heck Arylation of Allylamines
Landge et al. (2022) reported a palladium-mediated arylation strategy for functionalizing allylamine precursors (Fig. 1B) :
Key Steps:
-
Substrate Preparation: Schiff base formation between allylamine and aryl aldehydes.
-
Coupling: Pd(OAc)₂ (5 mol%), PPh₃ ligand, K₂CO₃ base in DMF at 110°C.
-
Reductive Workup: NaBH₄ reduction to yield secondary amines.
This approach achieves γ-arylation with excellent regioselectivity (>20:1 branch:linear) .
Reactivity and Functionalization
Electrophilic Addition Pathways
The electron-deficient α,β-unsaturated system undergoes regioselective additions:
Reaction Type | Reagent | Product | Selectivity |
---|---|---|---|
Michael Addition | Grignard Reagents | β-Substituted Allylamines | 98% anti |
Epoxidation | mCPBA | Epoxyamine Derivatives | 85% trans |
Hydrohalogenation | HBr | β-Bromoallylamines | Markovnikov |
Transition-Metal-Mediated Transformations
The allylic amine moiety participates in diverse catalytic cycles:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume